

# Spectroscopic Analysis of 1-Bromo-3-tert-butylbenzene: A Technical Guide

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## Compound of Interest

Compound Name: **1-Bromo-3-tert-butylbenzene**

Cat. No.: **B1267464**

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This technical guide provides a comprehensive overview of the spectroscopic data for **1-Bromo-3-tert-butylbenzene**, a key intermediate in various organic syntheses. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), will be invaluable for researchers, scientists, and professionals in the field of drug development and chemical manufacturing.

## Summary of Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **1-Bromo-3-tert-butylbenzene**.

**Table 1:  $^1\text{H}$  NMR Spectroscopic Data**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
7.51	td, $J = 1.9, 0.3$ Hz	1H	Ar-H
7.33-7.29	m	2H	Ar-H
7.17	ddd, $J = 8.1, 7.7, 0.3$ Hz	1H	Ar-H
1.31	s	9H	$-\text{C}(\text{CH}_3)_3$

Solvent: CDCl<sub>3</sub>, Frequency: 400 MHz[1]

### Table 2: <sup>13</sup>C NMR Spectroscopic Data (Predicted)

Chemical Shift ( $\delta$ ) ppm	Assignment
152.5	Ar-C
132.5	Ar-C
129.5	Ar-C
125.0	Ar-C
122.5	Ar-C
122.0	Ar-C
34.5	-C(CH <sub>3</sub> ) <sub>3</sub>
31.0	-C(CH <sub>3</sub> ) <sub>3</sub>

Note: These are predicted chemical shifts generated using an online prediction tool.

### Table 3: Mass Spectrometry (MS) Data

m/z	Relative Intensity	Assignment
199	High	[M+2] <sup>+</sup>
197	High	[M] <sup>+</sup>
41	Medium	Fragment Ion

Ionization Mode: Electron Ionization (EI)[2]

### Table 4: Infrared (IR) Spectroscopy Data

Wavenumber (cm <sup>-1</sup> )	Description of Absorption
~3070	Aromatic C-H stretch
~2960	Aliphatic C-H stretch
~1570, ~1470	Aromatic C=C stretch
~880, ~780	C-H out-of-plane bending (aromatic)
~550	C-Br stretch

Note: This is a summary of expected characteristic absorption bands for the compound.

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses performed.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **1-Bromo-3-tert-butylbenzene** (approximately 10-20 mg) was prepared in deuterated chloroform ( $\text{CDCl}_3$ , ~0.7 mL). The solution was transferred to a 5 mm NMR tube. The  $^1\text{H}$  NMR spectrum was recorded on a 400 MHz spectrometer. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard ( $\delta$  0.00).

### Infrared (IR) Spectroscopy

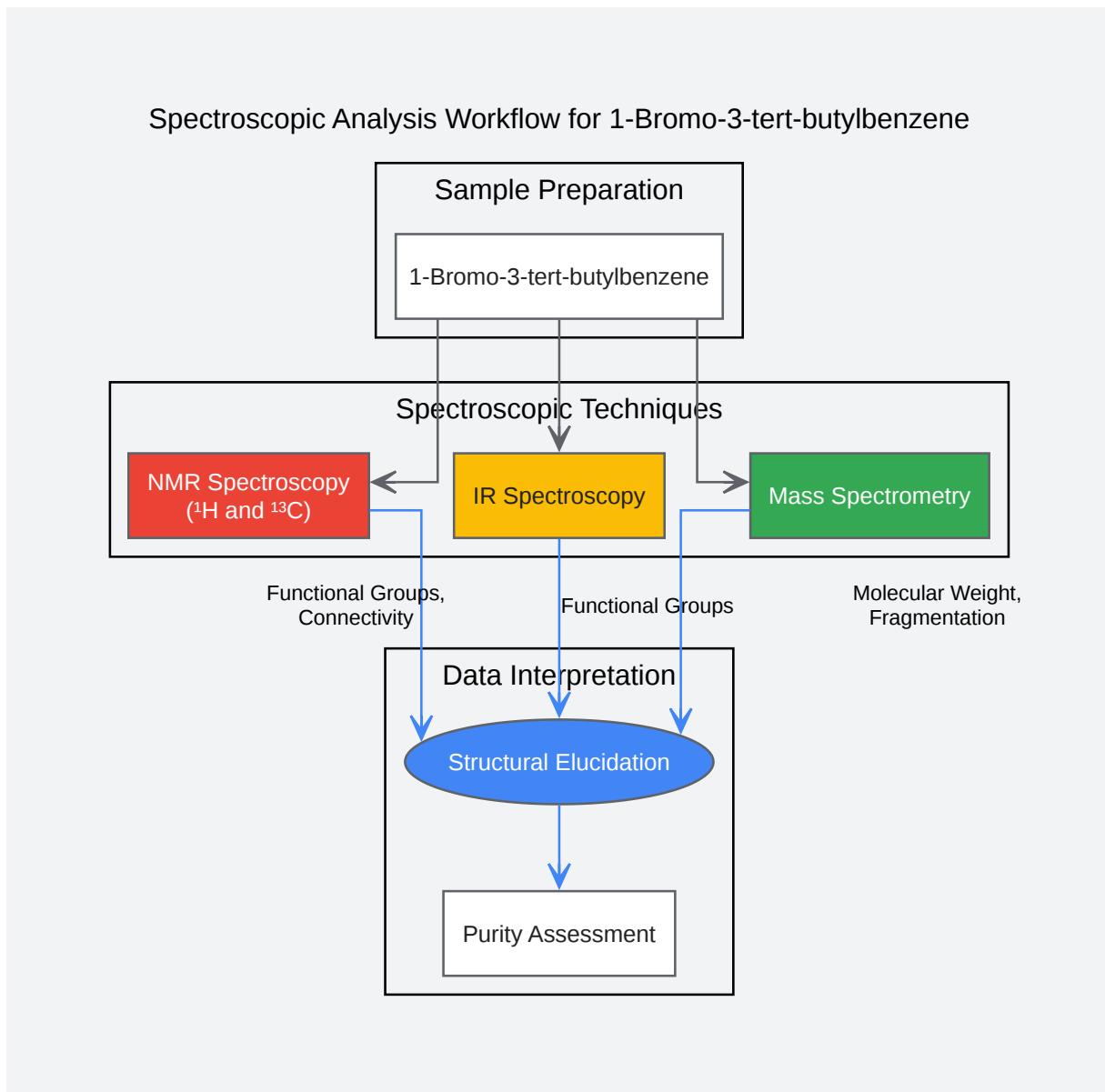
A drop of neat **1-Bromo-3-tert-butylbenzene** was placed between two sodium chloride (NaCl) plates to form a thin liquid film.<sup>[3]</sup> The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum was recorded in the range of 4000-400 cm<sup>-1</sup>.

### Mass Spectrometry (MS)

The mass spectrum was obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) instrument equipped with an electron ionization (EI) source.<sup>[2]</sup> The sample was introduced into the mass spectrometer via the gas chromatograph. The mass spectrum was recorded over a mass-to-charge (m/z) range of 40-400.

# Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of an organic compound like **1-Bromo-3-tert-butylbenzene**.



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Caption: Workflow of Spectroscopic Analysis.

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## References

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